REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[N+:5]([O-])[CH:6]=[CH:7][CH:8]=1.[CH2:10]([N:12](CC)CC)C>C(#N)C>[C:10]([C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][N:5]=1)#[N:12]
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Name
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|
Quantity
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25.2 g
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Type
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reactant
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Smiles
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COC=1C=[N+](C=CC1)[O-]
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Name
|
|
Quantity
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260 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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45.13 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture heated
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Type
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TEMPERATURE
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Details
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at reflux for overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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The cooled solution was concentrated in vacuo
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Type
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CUSTOM
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Details
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to give a brown solid which
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Type
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CUSTOM
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Details
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was partitioned between CH2Cl2 and 3M Na2CO3
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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WASH
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Details
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washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
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The residue was purified by silica gel chomatography
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Name
|
|
Type
|
product
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Smiles
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C(#N)C1=NC=CC=C1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |